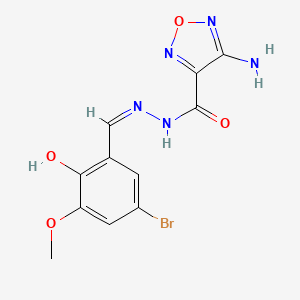![molecular formula C14H18F3NO4S B6020023 2-(3-methoxybenzyl)-4-[(2,2,2-trifluoroethyl)sulfonyl]morpholine](/img/structure/B6020023.png)
2-(3-methoxybenzyl)-4-[(2,2,2-trifluoroethyl)sulfonyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methoxybenzyl)-4-[(2,2,2-trifluoroethyl)sulfonyl]morpholine is a chemical compound that has gained significant attention in scientific research. This compound is commonly used in the field of medicinal chemistry due to its potential as a therapeutic agent.
科学的研究の応用
2-(3-methoxybenzyl)-4-[(2,2,2-trifluoroethyl)sulfonyl]morpholine has been extensively studied for its potential as a therapeutic agent. This compound has been shown to have anti-cancer properties and has been used in the development of new cancer treatments. Additionally, it has been studied for its potential as an anti-inflammatory agent and has shown promise in the treatment of inflammatory diseases such as rheumatoid arthritis.
作用機序
The mechanism of action of 2-(3-methoxybenzyl)-4-[(2,2,2-trifluoroethyl)sulfonyl]morpholine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells. In terms of its anti-inflammatory effects, it has been shown to decrease the production of inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using 2-(3-methoxybenzyl)-4-[(2,2,2-trifluoroethyl)sulfonyl]morpholine in lab experiments is its potential as a therapeutic agent. This compound has shown promise in the treatment of cancer and inflammatory diseases. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
将来の方向性
There are a number of future directions for the study of 2-(3-methoxybenzyl)-4-[(2,2,2-trifluoroethyl)sulfonyl]morpholine. One area of research is the development of new cancer treatments that incorporate this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in the treatment of inflammatory diseases. Finally, there is a need for the development of new synthesis methods that can produce this compound in larger quantities and with greater efficiency.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise in the treatment of cancer and inflammatory diseases. While further studies are needed to determine the safety and efficacy of this compound, its potential as a therapeutic agent makes it an important area of research in the field of medicinal chemistry.
合成法
The synthesis of 2-(3-methoxybenzyl)-4-[(2,2,2-trifluoroethyl)sulfonyl]morpholine is a multi-step process that involves the reaction of various chemicals. The synthesis of this compound is achieved by reacting 3-methoxybenzylamine with 2,2,2-trifluoroethylsulfonyl chloride in the presence of a base. The resulting product is then reacted with morpholine in the presence of a catalyst to produce the final compound.
特性
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-4-(2,2,2-trifluoroethylsulfonyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO4S/c1-21-12-4-2-3-11(7-12)8-13-9-18(5-6-22-13)23(19,20)10-14(15,16)17/h2-4,7,13H,5-6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWUVPDQBMLKKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CN(CCO2)S(=O)(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methoxy-N-(2-methoxyethyl)-2-({1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B6019959.png)
![6-bromo-2-(4-butylphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B6019967.png)
![3-(3,4-difluorophenyl)-5-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6019972.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}propanamide](/img/structure/B6019974.png)
![4-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6019980.png)
![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}-2-(methylamino)benzamide](/img/structure/B6019994.png)
![2-methoxy-4-((1E)-3-{[1-(2-pyrimidinyl)-3-piperidinyl]amino}-1-propen-1-yl)phenol](/img/structure/B6020005.png)


![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6020017.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-methyl-4-nitrophenyl)amino]methylene}acetamide](/img/structure/B6020046.png)
![1-[5-({[(5-chloro-2-thienyl)methyl]amino}methyl)-2-methoxyphenoxy]-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6020059.png)